Home > Products > Screening Compounds P45822 > 3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide
3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide -

3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

Catalog Number: EVT-13530922
CAS Number:
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide, commonly known as Vistusertib or AZD2014, is a novel compound primarily recognized for its role as a selective inhibitor of the mechanistic target of rapamycin (mTOR) pathway. This compound has garnered attention in the field of cancer research due to its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. Its structural complexity and biological activity make it a significant subject of study in medicinal chemistry.

Source

The compound is documented in various scientific literature and patent applications, notably in a patent that outlines its synthesis and applications as an mTOR inhibitor . Its chemical properties and potential therapeutic uses have also been detailed in chemical databases and research articles .

Classification

3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide is classified under the category of small molecule inhibitors targeting the mTOR signaling pathway. It is part of a broader class of pyrido-pyrimidine derivatives known for their anti-cancer properties.

Synthesis Analysis

Methods

The synthesis of 3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide involves multiple steps that typically include the formation of the pyrido-pyrimidine core followed by the introduction of the morpholine groups.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
  2. Reagents: Common reagents include bases such as potassium carbonate and solvents like dimethyl sulfoxide for reactions involving nucleophilic substitutions.
  3. Reaction Conditions: Conditions often involve heating under reflux to facilitate the formation of the desired structure while controlling reaction times to optimize yield.

The detailed synthetic route is typically protected by intellectual property laws, but general methodologies can be found in related patents and publications .

Molecular Structure Analysis

Structure

The molecular structure of 3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Data

  • Molecular Formula: C19H22N4O2
  • Molar Mass: 358.41 g/mol
  • CAS Number: 1009298-59-2
  • Density: 1.231 g/cm³
  • Melting Point: 233–237 °C
  • Solubility: Slightly soluble in chloroform and methanol; poorly soluble in water.

This structural data indicates a complex arrangement conducive to its biological activity .

Chemical Reactions Analysis

Reactions

The compound's reactivity profile includes interactions typical for amides and heterocycles. Key reactions may involve:

  1. Hydrolysis: Under acidic or basic conditions, leading to the breakdown of the amide bond.
  2. Substitution Reactions: The presence of nitrogen atoms allows for potential electrophilic substitutions.

Technical Details

The stability of this compound under various conditions is crucial for its application in therapeutic settings. Studies indicate that it maintains integrity under physiological conditions, which is essential for its efficacy as an mTOR inhibitor .

Mechanism of Action

Process

Vistusertib functions primarily by inhibiting the mTOR pathway, which plays a critical role in cell growth and proliferation. The mechanism involves:

  1. Binding Affinity: The compound exhibits high selectivity towards mTOR with an IC50 value of approximately 2.8 nM.
  2. Cellular Effects: Inhibition leads to reduced protein synthesis and cell cycle arrest, ultimately promoting apoptosis in cancer cells.

This targeted action highlights its potential effectiveness against tumors that are reliant on mTOR signaling for survival and growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow solid
  • Storage Conditions: Recommended storage at -20 °C to maintain stability.

Chemical Properties

The compound's pKa value is predicted to be around 14.45, indicating it is largely neutral under physiological pH but may exhibit different solubility characteristics depending on the environment.

These properties are critical when considering formulation strategies for drug delivery systems aimed at enhancing bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

Vistusertib has several promising applications in scientific research:

  1. Cancer Therapy: As an mTOR inhibitor, it is being investigated for its ability to treat various cancers, including hepatocellular carcinoma.
  2. Research Tool: It serves as a valuable tool in studying cellular processes governed by mTOR signaling pathways.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance anti-tumor efficacy.

Properties

Product Name

3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

IUPAC Name

3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)

InChI Key

JUSFANSTBFGBAF-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.